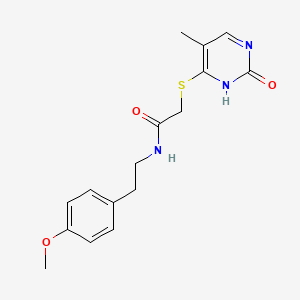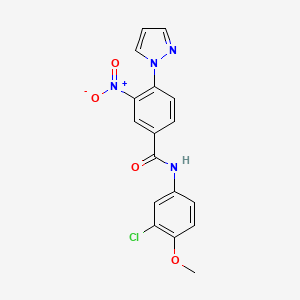
N-(4-methoxyphenethyl)-2-((5-methyl-2-oxo-1,2-dihydropyrimidin-4-yl)thio)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(4-methoxyphenethyl)-2-((5-methyl-2-oxo-1,2-dihydropyrimidin-4-yl)thio)acetamide is a useful research compound. Its molecular formula is C16H19N3O3S and its molecular weight is 333.41. The purity is usually 95%.
BenchChem offers high-quality N-(4-methoxyphenethyl)-2-((5-methyl-2-oxo-1,2-dihydropyrimidin-4-yl)thio)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-methoxyphenethyl)-2-((5-methyl-2-oxo-1,2-dihydropyrimidin-4-yl)thio)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Pharmacological Properties
Synthesis of Novel Heterocyclic Compounds : The compound has been used as a base for synthesizing various heterocyclic compounds with potential pharmacological activities, such as anti-inflammatory and analgesic agents. These compounds have shown significant activity as cyclooxygenase inhibitors (Abu‐Hashem et al., 2020).
Anticonvulsant Agents : Derivatives of the compound have been explored as potential anticonvulsants. The structure of these derivatives and their interaction with biological targets like Type-A γ-aminobutyric acid receptor and gamma-aminobutyric acid-aminotransferase enzyme were studied (Severina et al., 2020).
Biochemistry and Molecular Studies
Pharmacokinetics and Disposition in Animals and Humans : A study on PF-06282999, a derivative of the compound, revealed insights into its pharmacokinetics and disposition across various species. This research is crucial for understanding the drug's metabolic pathways and potential clinical applications (Dong et al., 2016).
Structure and Protonation Studies : Investigations into the structure and protonation of similar pyrimidinyl compounds have provided valuable information about their chemical behavior. This research is foundational for developing new drugs and understanding their interactions at the molecular level (Dvoryantseva et al., 1979).
Biological Activities
Antibacterial and Antifungal Agents : Several studies have explored the antimicrobial potential of pyrimidinone and dihydropyrimidine derivatives, with some showing promising antibacterial and antifungal activities. These findings are significant in the search for new antimicrobial agents (Al-Juboori, 2020).
Chemical Reactivity and Biological Evaluation : Research into the chemical reactivity of related compounds has led to the development of new heterocyclic compounds with potential biological activities. Such studies are crucial for drug discovery and development (Farouk et al., 2021).
properties
IUPAC Name |
N-[2-(4-methoxyphenyl)ethyl]-2-[(5-methyl-2-oxo-1H-pyrimidin-6-yl)sulfanyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O3S/c1-11-9-18-16(21)19-15(11)23-10-14(20)17-8-7-12-3-5-13(22-2)6-4-12/h3-6,9H,7-8,10H2,1-2H3,(H,17,20)(H,18,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HABNPXXVWGBCIO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(NC(=O)N=C1)SCC(=O)NCCC2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2-Methylphenyl)-[3-[2-(trifluoromethyl)pyridin-4-yl]oxyazetidin-1-yl]methanone](/img/structure/B2831564.png)
![(7-(2-chlorophenyl)-1,1-dioxido-1,4-thiazepan-4-yl)(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-2-yl)methanone](/img/structure/B2831566.png)

![(Z)-ethyl 2-(([1,1'-biphenyl]-4-carbonyl)imino)-5-oxo-1-((tetrahydrofuran-2-yl)methyl)-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate](/img/structure/B2831569.png)
![2-(4-benzylpiperazino)-4-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidine](/img/structure/B2831572.png)
![(Z)-N-(6-chloro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-4-(isopropylsulfonyl)benzamide](/img/structure/B2831575.png)

![tert-butyl 4-[5-(2,4-dichlorophenyl)-1H-pyrazol-3-yl]tetrahydro-1(2H)-pyridinecarboxylate](/img/structure/B2831579.png)
![Diethyl 5-(2-(benzo[d]thiazol-2-ylthio)propanamido)-3-methylthiophene-2,4-dicarboxylate](/img/structure/B2831581.png)



